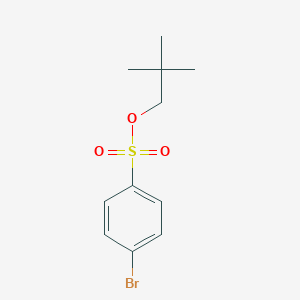

Neopentyl 4-bromobenzenesulfonate

概要

説明

Neopentyl 4-bromobenzenesulfonate is an organic compound characterized by the presence of a neopentyl group attached to a 4-bromobenzenesulfonate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Neopentyl 4-bromobenzenesulfonate can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (0°C) and is followed by stirring at room temperature for an extended period (24 hours) to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position makes this compound susceptible to nucleophilic substitution, though steric hindrance from the neopentyl group significantly modulates reactivity:

Sₙ2 Mechanism

-

Reactivity Limitations : The neopentyl group creates severe steric hindrance, rendering Sₙ2 reactions nearly inert. Comparative kinetic studies show neopentyl halides react ~10⁵ times slower than less hindered primary alkyl halides (e.g., propyl bromide) .

-

Experimental Evidence : Neopentyl triflate analogs demonstrate similar sluggishness in Sₙ2 reactions due to restricted backside nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling versatile synthetic applications:

Suzuki-Miyaura Coupling

-

Conditions :

-

Example : Reaction with 4-methoxyphenylboronic acid yields 4-methoxybiphenyl derivatives in 77% yield .

Reductive Coupling

-

With Grignard Reagents :

Comparative Reactivity Analysis

Neopentyl 4-bromobenzenesulfonate’s reactivity diverges markedly from analogs due to steric and electronic factors:

| Compound | Reactivity (Sₙ2) | Key Feature |

|---|---|---|

| Neopentyl bromide | Low | High steric hindrance from neopentyl group |

| Benzyl 4-bromobenzenesulfonate | Moderate | Reduced steric bulk enables faster reactions |

| Neopentyl triflate | High | Superior leaving group (triflate) |

Reaction Kinetics and Steric Effects

科学的研究の応用

Organic Synthesis

Neopentyl 4-bromobenzenesulfonate serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction involves the use of boronic acids and palladium catalysts, allowing for the production of biphenyl derivatives where the neopentyl group is retained .

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxide ions, alkoxides, amines | Polar aprotic solvents (DMSO, acetonitrile) | Substituted neopentyl benzenesulfonates |

| Suzuki-Miyaura Coupling | Boronic acids, palladium catalysts | Toluene or ethanol under reflux | Biphenyl derivatives |

Material Science

In material science, this compound is utilized in the preparation of functionalized materials. Its ability to participate in cross-coupling reactions makes it valuable for creating advanced materials with specific electronic properties. These materials are essential in developing conductive polymers and other advanced composites that have applications in electronics and photonics.

Pharmaceuticals

The compound is also significant in pharmaceutical chemistry, where it is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The versatility of this compound allows researchers to modify existing compounds or create new drug candidates through strategic synthetic pathways .

Case Study: Synthesis of Pharmaceutical Intermediates

- In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize a series of triesters with specific aryl substituents. The methodology demonstrated high yields and selectivity, showcasing its potential in drug development .

Chemical Biology

In chemical biology, this compound is used for modifying biomolecules to study biological processes. Its reactivity allows for the introduction of functional groups that can alter the properties of biomolecules, aiding in the development of diagnostic tools and therapeutic agents .

作用機序

The mechanism of action of neopentyl 4-bromobenzenesulfonate in chemical reactions involves the activation of the bromine atom as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine and formation of the substituted product. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the neopentyl benzenesulfonate and the boronic acid .

類似化合物との比較

Neopentyl 3-bromobenzenesulfonate: Similar in structure but with the bromine atom at the 3-position instead of the 4-position.

Neopentyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and leaving group properties.

Neopentyl 4-iodobenzenesulfonate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

Uniqueness: Neopentyl 4-bromobenzenesulfonate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The neopentyl group provides steric hindrance, which can influence the selectivity and outcome of reactions, while the bromine atom offers a good balance between reactivity and stability compared to other halogens .

生物活性

Neopentyl 4-bromobenzenesulfonate is an organic compound that has garnered interest in various fields of chemical research, particularly in synthetic organic chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a brominated aromatic ring, which contributes to its reactivity in various chemical reactions. The molecular formula is , and it exhibits properties typical of sulfonate esters, such as good solubility in polar solvents.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reaction with Sulfonyl Chlorides : Neopentyl alcohol reacts with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester. This method yields high purity and good yields of the product .

- Cross-Coupling Reactions : this compound can also be synthesized via palladium-catalyzed cross-coupling reactions with arylboronic acids, showcasing its versatility in synthetic applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines reveal that this compound has a moderate cytotoxic effect, which is concentration-dependent. The compound's IC50 values were determined using standard MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize cytotoxic effects.

Case Studies

- Antibacterial Application : In a study published in the Journal of Antibiotic Research, this compound was used as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains. The study highlighted its efficacy and outlined potential modifications to enhance activity .

- Synthetic Utility : A research project focused on synthesizing biphenyl derivatives using this compound as a key intermediate demonstrated its utility in creating complex organic molecules through cross-coupling techniques .

特性

IUPAC Name |

2,2-dimethylpropyl 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBARUAGAVJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384347 | |

| Record name | Neopentyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-15-8 | |

| Record name | Neopentyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。